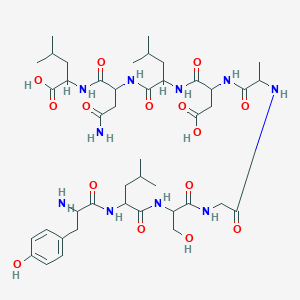
Cancer/testis antigen 1 (92-100)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cancer/testis antigen 1; NY-ESO-1
Scientific Research Applications
Cancer/Testis Antigens as Targets for Cancer Immunotherapy
Cancer/testis (CT) antigens, such as Cancer/Testis Antigen 1 (92-100), are tumor antigens with normal expression primarily limited to male germ cells in the testis, but not in adult somatic tissues. They are expressed in various types of tumors due to disrupted gene regulation in malignancy. CT antigens are promising targets for antigen-specific cancer vaccines, as they are immunogenic and restricted to tumors. Clinical trials utilizing CT antigens like MAGE-A and NY-ESO-1 are underway (Scanlan et al., 2002).
CT Antigens: Potential Targets in Various Cancers
CT antigens elicit spontaneous humoral and cell-mediated immune responses in cancer patients, making them potential targets for immunotherapy. Their expression varies among different tumor types and is often found in high-grade, late-stage cases. CT antigen-based cancer vaccine trials are ongoing, and these antigens may also play a role in antigen-specific adoptive T-cell transfer and immunomodulation in cancer therapy (Caballero & Chen, 2009).
CT Antigens in Cancer Immunotherapy
Cancer-testis antigens are considered as promising candidates for cancer immunotherapy due to their immunogenic nature and restricted expression to tumors. Their expression in cancers can be used as biomarkers for early detection. The focus on vaccine-based clinical trials using these antigens has increased in recent years (Ghafouri-Fard & Modarressi, 2009).
Role in Oncogenesis and Therapeutic Potential
CT antigens, encoded by genes normally expressed only in the human germ line, are expressed in various tumor types. They are pursued as targets for therapeutic cancer vaccines. Their potential role in oncogenesis, including features like immortality, invasiveness, and metastatic capacity, is also under evaluation (Simpson et al., 2005).
CT Antigens in Urological Malignancies
CT antigens are emerging as potential novel biomarkers and therapeutic targets for cancer immunotherapy, especially in urological malignancies. They display normal expression in the adult testis but aberrant expression in various cancers, particularly in advanced cancers with stem cell-like characteristics (Kulkarni et al., 2012).
Putative Function, Regulation, and Therapeutic Potential
The biology of CT antigens, including their expression, regulation, and function, is being characterized in detail. Most of these antigens are expressed during spermatogenesis, but their functions are largely unknown. Epigenetic events like DNA methylation are primary mechanisms regulating their expression, and they have been identified as ideal targets for tumor-specific immunotherapeutic approaches (Fratta et al., 2011).
properties
Product Name |
Cancer/testis antigen 1 (92-100) |
|---|---|
sequence |
LAMPFATPM |
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Cancer/testis antigen 1 (92-100); NY-ESO-1 (92-100) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



